molecular formula C9H16F3NO B1464160 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol CAS No. 1183914-45-5

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B1464160
CAS No.: 1183914-45-5
M. Wt: 211.22 g/mol
InChI Key: GVWLJCHXLFVGBR-UHFFFAOYSA-N
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Description

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a trifluoroethylamine substituent attached via a methylene bridge to the cyclohexanol ring. The trifluoroethyl group introduces significant electronegativity and lipophilicity, which are critical in pharmaceutical applications for enhancing metabolic stability and membrane permeability . The compound’s fluorine content aligns with trends in drug development, where fluorinated moieties improve bioavailability and target binding .

Properties

IUPAC Name

1-[(2,2,2-trifluoroethylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)7-13-6-8(14)4-2-1-3-5-8/h13-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWLJCHXLFVGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2,2-Trifluoroethylamine

The 2,2,2-trifluoroethylamine intermediate is pivotal for the preparation of the target compound. Several methods have been reported for its synthesis, primarily involving nucleophilic substitution reactions of trifluoroethyl derivatives with ammonia.

Key Preparation Routes:

Entry Starting Material Conditions Yield (%) Notes
1 2,2,2-Trifluoroethyl methanesulfonate Reaction with aqueous ammonia (28%) in dimethyl sulfoxide, 150 °C, 5 h, autoclave at 0.67 MPa pressure 79 Minor by-product bis(2,2,2-trifluoroethyl)amine detected
2 2,2,2-Trifluoroethyl p-toluenesulfonate Reaction with aqueous ammonia (28%) in dimethyl sulfoxide, 150 °C, 3-5 h, autoclave 85 Similar minor by-product formation; reaction repeated with additional ammonia for completion

Mechanistic Insight:
The reactions proceed via nucleophilic substitution where ammonia displaces the sulfonate leaving group on the trifluoroethyl moiety, yielding 2,2,2-trifluoroethylamine. The use of polar aprotic solvent dimethyl sulfoxide and elevated temperature under pressure enhances reaction rates and yields.

Formation of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol

The target compound is synthesized by coupling the 2,2,2-trifluoroethylamine with a cyclohexanone or cyclohexanol derivative, typically via reductive amination or nucleophilic substitution involving an aminomethylation step.

General Synthetic Strategy:

  • Step 1: Preparation of the aminomethyl intermediate by reaction of cyclohexanone with formaldehyde and 2,2,2-trifluoroethylamine under reductive amination conditions.
  • Step 2: Reduction or stabilization of the intermediate to form the cyclohexanol moiety bearing the aminomethyl substituent.

Typical Reaction Conditions:

Parameter Description
Solvent Methanol, tetrahydrofuran, or acetonitrile
Reducing Agent Sodium borohydride or catalytic hydrogenation (Pd/C)
Temperature Room temperature to mild heating (25-60 °C)
Reaction Time Several hours (2-12 h)
pH Control Mildly acidic to neutral conditions

Example Procedure:

  • Mix cyclohexanone with 2,2,2-trifluoroethylamine and formaldehyde in methanol.
  • Stir at room temperature to allow imine formation.
  • Add sodium borohydride slowly to reduce the imine to the corresponding amine alcohol.
  • Work up by aqueous extraction, drying, and purification via recrystallization or chromatography.

Detailed Research Findings and Analysis

  • The use of 2,2,2-trifluoroethylamine synthesized via sulfonate displacement ensures high purity and yield, critical for downstream functionalization.
  • Reductive amination with formaldehyde is a well-established method to introduce the aminomethyl group on cyclohexanone, yielding the cyclohexanol derivative upon reduction.
  • The trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which are preserved through mild reaction conditions.
  • Analytical techniques such as gas chromatography (GC) for intermediate amine purity and nuclear magnetic resonance (NMR) spectroscopy for final compound structure confirmation are essential.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Conditions Yield/Notes
1 Nucleophilic substitution 2,2,2-Trifluoroethyl methanesulfonate or p-toluenesulfonate + NH3 150 °C, DMSO, autoclave, 3-5 h 79-85% yield of 2,2,2-trifluoroethylamine
2 Reductive amination Cyclohexanone + 2,2,2-trifluoroethylamine + formaldehyde Methanol, NaBH4, RT to 60 °C, 2-12 h High yield of this compound (literature yields vary)

Additional Notes

  • The purity of 2,2,2-trifluoroethylamine directly affects the yield and purity of the final product.
  • Reaction optimization may involve adjusting ammonia concentration, solvent choice, and temperature to minimize side products such as bis(2,2,2-trifluoroethyl)amine.
  • Use of catalytic hydrogenation (Pd/C) as an alternative to sodium borohydride can provide cleaner reduction but requires careful control of hydrogen pressure and catalyst loading.

Chemical Reactions Analysis

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoroethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions include trifluoromethylated cyclohexanones, cyclohexanols, and other substituted derivatives .

Scientific Research Applications

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those requiring trifluoromethylation.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate specific pathways, such as inhibiting enzyme activity or altering receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol with structurally analogous cyclohexanol derivatives, emphasizing substituent effects, synthesis, and molecular properties:

Compound Name Key Structural Features Molecular Formula Molecular Weight Synthesis Highlights Key Differences vs. Target Compound Reference
cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol Dibenzylamino, trifluoromethyl group on cyclohexanol C₂₁H₂₃F₃NO 370.41 Reductive amination with NaBH(OAc)₃, dibenzylamine Bulkier dibenzylamino group; trifluoromethyl instead of trifluoroethylamino
2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol (7ag) Methyl(phenyl)amino group on cyclohexanol C₁₄H₂₁NO 219.33 NaBH₄/BF₃·OEt₂-mediated reduction Less electronegative substituent; no fluorine
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol Thiophene-ethylamino substituent C₁₂H₁₉NOS 225.35 Not specified (commercial data) Sulfur-containing aromatic ring; lower lipophilicity
(1r,4r)-4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol Dibromophenylmethylamino group C₁₃H₁₈Br₂N₂O 378.11 Not detailed in evidence Bromine adds steric bulk; higher molecular weight
Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) Cyclohexanone core; fluorophenyl and ethylamino C₁₄H₁₇FNO 249.30 Ketone synthesis via undisclosed route Ketone instead of alcohol; fluorophenyl substituent
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol Stereospecific fluorophenylamino group C₁₃H₁₇FNO 237.28 Not specified Direct aryl-amino linkage; stereochemical complexity

Key Observations:

Substituent Effects: The trifluoroethylamino group in the target compound provides strong electron-withdrawing properties and enhanced lipophilicity compared to non-fluorinated analogs (e.g., 7ag) . Bulkier substituents (e.g., dibenzylamino in or dibromophenyl in ) may hinder pharmacokinetic properties due to increased steric hindrance .

Functional Group Impact: The cyclohexanol core in the target compound contrasts with cyclohexanone derivatives (e.g., Fluorexetamine), where the ketone group reduces hydrogen-bonding capacity and alters reactivity .

Synthetic Methods :

  • Reductive amination is common, but reagent choice (e.g., NaBH(OAc)₃ vs. NaBH₄/BF₃·OEt₂) depends on substituent stability and reaction efficiency .

Biological Relevance :

  • Fluorine and sulfur (e.g., thiophene in ) influence metabolic pathways, with fluorine often reducing susceptibility to oxidative degradation .

Biological Activity

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a chemical compound characterized by its unique trifluoroethylamino group attached to a cyclohexanol backbone. This structure imparts distinct biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C9H16F3NO, with a molecular weight of 211.22 g/mol .

The compound exhibits several notable chemical properties:

  • Molecular Formula : C9H16F3NO
  • Molar Mass : 211.22 g/mol
  • Density : Approximately 1.165 g/cm³
  • Boiling Point : Predicted to be around 224.9 °C
  • pKa : Estimated at 14.55, indicating its acidic strength .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and modulating biological pathways. This interaction may lead to the inhibition of enzyme activities or alterations in receptor binding, contributing to its pharmacological effects .

Enzyme Inhibition

Research indicates that compounds containing trifluoroethyl groups can significantly enhance the potency of enzyme inhibitors. For instance, the incorporation of a trifluoromethyl group in drug design has been shown to improve binding affinity and selectivity towards specific targets, such as serotonin reuptake inhibitors .

Case Studies

  • Trifluoromethylated Compounds : Studies have demonstrated that trifluoromethylated derivatives exhibit enhanced biological activities compared to their non-fluorinated counterparts. For example, the inclusion of a -CF3 group has been linked to increased potency in inhibiting 5-hydroxytryptamine (5-HT) uptake by up to six-fold .
  • Anticancer Activity : In preclinical trials, similar trifluoromethyl-containing compounds have shown synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure TypeNotable Activity
2,2,2-TrifluoroethylamineSimple amineBasic reactivity in organic synthesis
2,2,2-TrifluoroethanolAlcoholUsed in various chemical reactions
4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-oneKetone derivativeInvestigated for potential therapeutic applications

Research Findings

Recent studies have focused on the synthesis and application of trifluoromethyl-containing compounds in drug development:

  • Synthesis Techniques : The compound is typically synthesized through the reaction of cyclohexanone with 2,2,2-trifluoroethylamine using reducing agents like palladium on carbon (Pd/C) .
  • Potential Applications : Its unique structural features make it a candidate for further exploration in fields such as medicinal chemistry and materials science.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol
Reactant of Route 2
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1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol

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